2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Acetohydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the intermediate compound.
Condensation Reaction: The final step involves the condensation of the intermediate with 3-methylbenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
- 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
- 2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol
Uniqueness
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of a piperazine ring, benzyl group, and acetohydrazide moiety. This unique structure allows it to interact with a different set of molecular targets compared to similar compounds, potentially leading to distinct biological activities.
Properties
Molecular Formula |
C21H26N4O |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26N4O/c1-18-6-5-9-20(14-18)15-22-23-21(26)17-25-12-10-24(11-13-25)16-19-7-3-2-4-8-19/h2-9,14-15H,10-13,16-17H2,1H3,(H,23,26)/b22-15+ |
InChI Key |
WNLBFOQCEPFZJC-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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